Methyl [2,3'-bipyridine]-6-carboxylate is an organic compound classified as a derivative of bipyridine, which consists of two fused pyridine rings. This compound has the molecular formula and a molecular weight of approximately 214.224 g/mol. The presence of a carboxylate ester group at the 6-position of the bipyridine structure contributes to its unique properties and reactivity. Methyl [2,3'-bipyridine]-6-carboxylate is recognized for its extensive applications in fields such as catalysis, materials science, and pharmaceuticals, where it serves as a valuable ligand in coordination chemistry.
The synthesis of methyl [2,3'-bipyridine]-6-carboxylate typically involves several methods, with the Suzuki coupling reaction being one of the most common approaches. This method entails the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The process generally includes these steps:
Alternative methods may include other coupling reactions or modifications involving different reagents and conditions tailored to specific synthetic goals.
The molecular structure of methyl [2,3'-bipyridine]-6-carboxylate can be represented using various notations. The SMILES notation for this compound is COC(=O)c1cccc(n1)-c1cccnc1
, indicating the arrangement of atoms within its bipyridine framework. Key structural features include:
This structural configuration imparts unique chemical behavior, particularly in coordination with metal ions.
Methyl [2,3'-bipyridine]-6-carboxylate is capable of undergoing various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
Methyl [2,3'-bipyridine]-6-carboxylate acts primarily as a phosphodiesterase type III inhibitor. Its mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The biochemical pathways affected include:
Pharmacokinetic studies suggest that similar bipyridine derivatives exhibit good bioavailability, indicating potential therapeutic applications.
The physical and chemical properties of methyl [2,3'-bipyridine]-6-carboxylate include:
These properties make it suitable for various applications in scientific research and industry.
Methyl [2,3'-bipyridine]-6-carboxylate has diverse applications across multiple fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7